Chlorhydrate d'AMT

Vue d'ensemble

Description

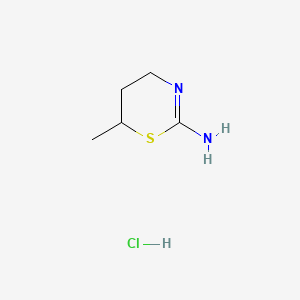

Il a une masse molaire de 166,67 et une formule chimique de C5H10N2S.HCl . Ce composé est principalement utilisé dans la recherche scientifique en raison de sa capacité à inhiber sélectivement l'iNOS, ce qui le rend précieux dans les études liées à la signalisation de l'oxyde nitrique et aux voies associées.

Applications De Recherche Scientifique

AMT hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies related to nitric oxide signaling.

Biology: Employed in studies investigating the role of nitric oxide in biological systems.

Medicine: Used in research related to the inhibition of iNOS and its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes .

Mécanisme D'action

Target of Action

AMT hydrochloride is a potent, selective, and reversible inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a free radical molecule involved in several physiological and pathological processes. AMT hydrochloride is approximately 30 and 40 times more selective for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively .

Mode of Action

It is known to inhibit inos, thereby reducing the production of no . This inhibition is believed to be achieved through the interaction of AMT hydrochloride with the active site of the iNOS enzyme .

Biochemical Pathways

AMT hydrochloride affects the nitric oxide synthase pathway. By inhibiting iNOS, it reduces the production of NO, a molecule involved in various physiological processes such as neurotransmission, immune response, and vasodilation . The inhibition of iNOS can therefore impact these processes, potentially leading to various downstream effects.

Pharmacokinetics

It is known that the compound is well absorbed orally, and its elimination is primarily through renal clearance . The apparent volume of distribution is inversely related to dose, which may account for an increase in plasma concentration as a function of dose .

Analyse Biochimique

Biochemical Properties

AMT hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of iNOS. It exhibits a high affinity for iNOS with an IC50 value of 3.6 nM, making it approximately 30 and 40 times more selective over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively . The compound interacts with the active site of iNOS, preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels in various biological systems.

Cellular Effects

AMT hydrochloride exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, a key mediator of inflammation and immune responses . This reduction in nitric oxide levels can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, AMT hydrochloride has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in activated microglia . Additionally, it can modulate the activity of other signaling molecules, thereby impacting cellular functions such as apoptosis and proliferation.

Molecular Mechanism

The molecular mechanism of AMT hydrochloride involves its binding to the heme group within the active site of iNOS. This interaction disrupts the enzyme’s ability to catalyze the production of nitric oxide from L-arginine . By inhibiting iNOS, AMT hydrochloride reduces the levels of nitric oxide, which in turn affects various downstream signaling pathways. This inhibition can lead to decreased activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammatory responses . Furthermore, AMT hydrochloride can influence gene expression by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AMT hydrochloride can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that AMT hydrochloride can maintain its inhibitory effects on iNOS for extended periods, although gradual degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to AMT hydrochloride can lead to sustained reductions in nitric oxide levels and associated cellular functions.

Dosage Effects in Animal Models

The effects of AMT hydrochloride in animal models are dose-dependent. At low doses, the compound effectively inhibits iNOS activity without causing significant adverse effects . At higher doses, AMT hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects on iNOS are maximized, and further increases in dosage do not result in additional benefits. It is crucial to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

AMT hydrochloride is involved in several metabolic pathways, primarily related to its role as an iNOS inhibitor. The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and conjugation of AMT hydrochloride, leading to the formation of various metabolites. The metabolic pathways of AMT hydrochloride can influence its bioavailability, efficacy, and potential for drug interactions.

Transport and Distribution

The transport and distribution of AMT hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a preference for tissues with high iNOS expression . AMT hydrochloride can cross cellular membranes and accumulate in intracellular compartments, where it exerts its inhibitory effects on iNOS. The distribution of AMT hydrochloride can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

AMT hydrochloride is primarily localized in the cytoplasm, where it interacts with iNOS and other cellular components . The compound’s subcellular localization is influenced by its chemical properties and the presence of targeting signals. AMT hydrochloride can also be found in other subcellular compartments, such as the mitochondria and endoplasmic reticulum, where it may exert additional effects on cellular functions . The precise localization of AMT hydrochloride within cells can impact its activity and efficacy as an iNOS inhibitor.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate d'AMT peut être synthétisé par différentes méthodes. Une approche courante implique la réaction de la 2-amino-5,6-dihydro-6-méthyl-4H-1,3-thiazine avec de l'acide chlorhydrique. La réaction se produit généralement dans des conditions contrôlées pour garantir la pureté et le rendement du produit final. Le composé est ensuite purifié par recristallisation ou d'autres techniques de purification appropriées .

Méthodes de production industrielle

Dans les milieux industriels, le this compound est souvent produit en utilisant des réacteurs chimiques à grande échelle. Le processus implique le contrôle minutieux des paramètres de réaction tels que la température, la pression et le pH afin d'optimiser le rendement et la pureté du composé. Le produit final est ensuite soumis à des mesures rigoureuses de contrôle qualité pour s'assurer qu'il répond aux spécifications requises pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'AMT subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé en utilisant des agents oxydants courants tels que le périodate de sodium.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents produits.

Substitution : Le this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes

Oxydation : Le périodate de sodium en milieu acide est couramment utilisé pour l'oxydation du this compound.

Réduction : Des agents réducteurs et des conditions spécifiques sont utilisés en fonction du produit souhaité.

Substitution : Divers réactifs peuvent être utilisés pour les réactions de substitution, en fonction du groupe fonctionnel cible.

Principaux produits formés

Les principaux produits formés à partir de ces réactions varient en fonction des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound avec du périodate de sodium peut produire différents dérivés oxydés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études liées à la signalisation de l'oxyde nitrique.

Biologie : Employé dans des études qui examinent le rôle de l'oxyde nitrique dans les systèmes biologiques.

Médecine : Utilisé dans la recherche liée à l'inhibition de l'iNOS et à ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques .

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la synthase inductible de l'oxyde nitrique (iNOS). Cette enzyme est responsable de la production d'oxyde nitrique, une molécule de signalisation impliquée dans divers processus physiologiques et pathologiques. En inhibant l'iNOS, le this compound réduit la production d'oxyde nitrique, modulant ainsi les voies de signalisation associées .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'AMT peut être comparé à d'autres composés similaires, tels que :

Chlorhydrate d'amitriptyline : Un autre composé ayant des effets inhibiteurs similaires sur l'iNOS, mais avec des propriétés chimiques et des applications différentes.

Chlorhydrate de 4'-aminométhyltrioxsalène : Un composé utilisé dans la réticulation de l'acide nucléique avec des mécanismes d'action et des applications différents.

Unicité

Le this compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de l'iNOS. Cela le rend particulièrement précieux dans la recherche axée sur la signalisation de l'oxyde nitrique et les voies associées .

Conclusion

Le this compound est un composé polyvalent ayant des applications significatives dans la recherche scientifique. Ses propriétés uniques en tant qu'inhibiteur sélectif de l'iNOS en font un outil précieux dans les études liées à la signalisation de l'oxyde nitrique, à la biologie, à la médecine et à l'industrie.

Propriétés

IUPAC Name |

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCRMIQAMEJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369928 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21463-31-0 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.